molecular formula C12H17ClN2O B2949347 3-(Piperidin-4-yl)benzamide hydrochloride CAS No. 2409597-13-1

3-(Piperidin-4-yl)benzamide hydrochloride

Cat. No.: B2949347
CAS No.: 2409597-13-1
M. Wt: 240.73
InChI Key: PPGOHHQQTZGGJN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(piperidin-4-yl)benzamide HCl is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

3-(piperidin-4-yl)benzamide HCl interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of downstream target gene p21 .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of HIF-1α promotes transcription and expression of target genes, accelerating glycolysis in tumor cells and upregulating a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 , a key executor of apoptosis, and the induction of the expression of the cell cycle inhibitory protein p21 .

Action Environment

The action of 3-(piperidin-4-yl)benzamide HCl is influenced by the hypoxic environment of tumor cells . Hypoxia, a common condition in solid tumors, can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)benzamide hydrochloride involves the reaction of 3-(Piperidin-4-yl)benzoic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product . The process involves several steps, including the formation of the amide bond and subsequent purification steps to isolate the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Scientific Research Applications

3-(Piperidin-4-yl)benzamide hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)benzamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its ability to activate hypoxia-inducible factor 1 pathways sets it apart from other similar compounds, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-piperidin-4-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOHHQQTZGGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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